N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
CAS No.: 1021123-43-2
Cat. No.: VC6279886
Molecular Formula: C21H22FN9OS
Molecular Weight: 467.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021123-43-2 |
|---|---|
| Molecular Formula | C21H22FN9OS |
| Molecular Weight | 467.53 |
| IUPAC Name | N-[2-[4-[4-(4-fluorophenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-4-methylthiadiazole-5-carboxamide |
| Standard InChI | InChI=1S/C21H22FN9OS/c1-14-18(33-28-27-14)21(32)23-6-7-31-20-17(12-26-31)19(24-13-25-20)30-10-8-29(9-11-30)16-4-2-15(22)3-5-16/h2-5,12-13H,6-11H2,1H3,(H,23,32) |
| Standard InChI Key | OLKAIXJTLISCKR-UHFFFAOYSA-N |
| SMILES | CC1=C(SN=N1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=C(C=C5)F |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name, N-[2-[4-[4-(4-fluorophenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-4-methylthiadiazole-5-carboxamide, reflects its intricate architecture . Key structural features include:
-
Pyrazolo[3,4-d]pyrimidine core: A bicyclic system fused at positions 3 and 4 of the pyrimidine ring .
-
4-(4-Fluorophenyl)piperazine: A piperazine ring substituted with a para-fluorophenyl group at the N1 position.
-
1,2,3-Thiadiazole-5-carboxamide: A sulfur-containing heterocycle linked via an ethyl spacer to the pyrazolopyrimidine core .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₂₂FN₉OS | |
| Molecular Weight | 467.53 g/mol | |
| SMILES | CC1=C(SN=N1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=C(C=C5)F | |
| InChIKey | OLKAIXJTLISCKR-UHFFFAOYSA-N |
Hypothesized Biological Activity
The compound’s pharmacological potential is inferred from its structural components:
Pyrazolo[3,4-d]pyrimidine Core
This scaffold is associated with:
-
Kinase Inhibition: Analogues like pyrazolopyrimidine-based ATP-competitive inhibitors show activity against Abl and Src kinases (IC₅₀ < 100 nM) .
-
Anticancer Effects: Derivatives induce apoptosis in HeLa cells via caspase-3 activation .
4-(4-Fluorophenyl)piperazine
Piperazine derivatives frequently exhibit:
-
Dopamine Receptor Modulation: Substituted piperazines bind to D₂-like receptors (Kᵢ ~ 20–50 nM), suggesting neuropsychiatric applications.
-
Antidepressant Activity: Fluoro-substituted variants enhance serotonin and norepinephrine reuptake inhibition.
1,2,3-Thiadiazole Moiety
Thiadiazoles are linked to:
-
Antimicrobial Activity: MIC values of 2–8 μg/mL against Staphylococcus aureus and Escherichia coli.
-
Anti-inflammatory Action: COX-2 inhibition (IC₅₀ ~ 10 μM) in murine macrophages.
Research Gaps and Future Directions
Despite its structural promise, no peer-reviewed studies directly investigating this compound’s bioactivity exist. Critical research priorities include:
Table 2: Proposed Biological Assays
| Assay Type | Target | Rationale |
|---|---|---|
| Kinase Inhibition Screening | Abl, Src, EGFR | Pyrazolopyrimidine activity |
| Antimicrobial Susceptibility | Gram-positive/-negative bacteria | Thiadiazole efficacy |
| Neuropharmacological Profiling | Dopamine/Serotonin receptors | Piperazine moiety relevance |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume